molecular formula C17H17BrN2OS B2831055 4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE CAS No. 477526-07-1

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE

Cat. No.: B2831055
CAS No.: 477526-07-1
M. Wt: 377.3
InChI Key: PNMDGTPNFFZKFT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3-methyl-2-(phenylamino)-1,3-thiazol-3-ium bromide is a thiazolium bromide salt characterized by a positively charged thiazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 3, and a phenylamino group at position 2. The bromide counterion stabilizes the charge, influencing its solubility and ionic interactions. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with compounds reported in recent literature, enabling comparative analysis.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.BrH/c1-19-16(13-8-10-15(20-2)11-9-13)12-21-17(19)18-14-6-4-3-5-7-14;/h3-12H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMDGTPNFFZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(SC=C1C2=CC=C(C=C2)OC)NC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Schiff base reaction, where an aldehyde reacts with a primary amine to form an imine, which is then cyclized to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the optimization of reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with phenylamine derivatives. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Antimicrobial Activity

One of the most significant applications of 4-(4-Methoxyphenyl)-3-methyl-2-(phenylamino)-1,3-thiazol-3-ium bromide is its antimicrobial properties. Studies have demonstrated that this compound exhibits notable activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

These findings suggest potential applications in developing new antimicrobial agents for treating infections .

Corrosion Inhibition

Recent research has investigated the use of this thiazole derivative as a corrosion inhibitor for mild steel in acidic environments. The compound's effectiveness was evaluated through experimental methods and theoretical studies, revealing its potential to protect metal surfaces from corrosion processes. The inhibition mechanism is believed to involve adsorption onto the metal surface, forming a protective layer that reduces corrosion rates .

Molecular Modeling and Docking Studies

Computational studies involving molecular modeling and docking have been employed to predict the interaction of this compound with biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications to enhance biological efficacy .

Case Study 1: Antimicrobial Testing

A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial growth, suggesting its potential as a therapeutic agent .

Case Study 2: Corrosion Inhibition

In another study, the compound was tested as a corrosion inhibitor for mild steel exposed to hydrochloric acid solutions. The results showed that it effectively reduced corrosion rates compared to untreated samples, highlighting its practical application in industrial settings where metal protection is crucial .

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3-METHYL-2-(PHENYLAMINO)-1,3-THIAZOL-3-IUM BROMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Structural Analogues with Methoxyphenyl and Phenylamino Groups

Compound 1: 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

  • Structure: Neutral molecule with N,N-dimethylaniline and 4-methoxyphenylamino groups linked via a methyl bridge.
  • Interactions : Stabilized by intramolecular C11–H11···N2 hydrogen bonds (C11···N2 = 3.463(4) Å) and weak C–H···O interactions .
  • Crystal System : Orthorhombic.

Compound 2: 2-Methoxy-5-((phenylamino)methyl)phenol

  • Structure: Phenolic derivative with phenylamino and methoxy substituents.
  • Interactions : O–H···O hydrogen bonds (O2···O11 = 2.8885(15) Å) dominate, alongside π-π stacking .
  • Crystal System: Monoclinic.

Key Differences :

  • Charge : The target compound is ionic (thiazolium bromide), while Compounds 1 and 2 are neutral. This affects solubility and intermolecular interactions.

Thiazole- and Triazine-Based Heterocycles

Thiazolo[4,5-d]pyrimidine Derivatives ():

  • Structure : Fused thiazole-pyrimidine systems with phenyl and coumarin substituents.
  • Synthesis : Microwave-assisted condensation of thiourea and aldehydes in DMF .
  • Applications: Potential biological activity due to sulfur-containing heterocycles.

Triazine Derivative ():

  • Structure : 1,3,5-Triazine core with methoxyphenyl thiourea and triazole groups.
  • Synthesis : Multi-step protocol involving substituted ureas and thioureas under varying temperatures .
  • Applications : Designed for enhanced biodynamic activity, possibly as antimicrobial or anticancer agents.

Key Differences :

  • Reactivity : The thiazolium ion in the target compound may exhibit greater electrophilicity compared to triazine or fused thiazolo-pyrimidine systems.
  • Synthetic Complexity : Triazine derivatives () require multi-component coupling, whereas thiazolium salts might form via simpler alkylation or quaternization routes.

Hydrogen Bonding and Crystal Packing

The target compound’s ionic nature likely promotes stronger electrostatic interactions compared to the neutral Compounds 1 and 2. For example:

  • Compound 1 : Relies on weak C–H···N/O bonds for packing stability.
  • Compound 2 : Utilizes O–H···O hydrogen bonds for 3D networks .
  • Target Compound : Expected to exhibit ionic H-bonding (e.g., N–H···Br⁻) and π-cation interactions due to the charged thiazolium ring.

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Core Structure Key Substituents Hydrogen Bonding (Å) Crystal System
Target Thiazolium Bromide Thiazolium ion 4-Methoxyphenyl, Phenylamino N/A (Predicted: N–H···Br⁻) Unknown
Compound 1 Tertiary amine N,N-Dimethylaniline, Methoxyphenyl C11···N2 = 3.463 Orthorhombic
Compound 2 Phenolic derivative Phenylamino, Methoxyphenol O2···O11 = 2.8885 Monoclinic

Biological Activity

The compound 4-(4-Methoxyphenyl)-3-methyl-2-(phenylamino)-1,3-thiazol-3-ium bromide is a thiazole derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N2OSC_{17}H_{18}N_2OS with a molecular weight of approximately 318.4 g/mol. The structural arrangement includes a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study conducted on various thiazole compounds demonstrated their ability to inhibit cancer cell proliferation across several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and the inhibition of specific oncogenic pathways. For instance, compounds similar to this compound have been shown to inhibit the activity of proteins like Pin1, which is involved in cancer cell survival .

Antimicrobial Activity

Thiazole derivatives also display antimicrobial properties. In vitro studies have shown that certain thiazole compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Properties

The antioxidant activity of thiazole derivatives has been explored extensively. These compounds can scavenge free radicals due to their electron-withdrawing properties, thereby reducing oxidative stress in cells . This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Study on Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. Among the tested compounds, those with methoxy substitutions showed enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another study reported that thiazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited an IC50 value significantly lower than that of conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence their efficacy:

Substituent Position Effect on Activity
2-positionEnhances anticancer potency
4-positionIncreases antimicrobial effectiveness
Methoxy groupsImprove solubility and bioavailability

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